molecular formula C5H7F5O2 B1356503 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane CAS No. 758-62-3

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Cat. No.: B1356503
CAS No.: 758-62-3
M. Wt: 194.1 g/mol
InChI Key: QXFWMCWAGHYFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (CAS 758-62-3) is a specialty fluorinated organic compound with the molecular formula C5H7F5O2 and a molecular weight of 194.10 g/mol . It is also known by its synonym, Fluormalonsaeuredimethylester . This compound serves as a versatile fluorinated building block and intermediate in synthetic organic chemistry research, particularly for constructing molecules with pentafluoropropane motifs. Researchers value it for its potential application in developing novel materials and chemicals, including its use in polymer science and as a precursor for further chemical transformations. The compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3-pentafluoro-1,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O2/c1-11-4(7,8)3(6)5(9,10)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFWMCWAGHYFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(OC)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536675
Record name 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-62-3
Record name 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, designed for researchers and drug development professionals.

Executive Summary

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (CAS: 758-62-3) is a specialized hydrofluoroether (HFE) characterized by a unique "gem-difluoro" ether structure (


). Unlike conventional perfluorinated solvents, this compound balances high oxidative stability with solvating power, making it a critical candidate for next-generation lithium-metal battery electrolytes  and a potential green solvent  in pharmaceutical synthesis. Its amphiphilic nature—combining a lipophilic fluorinated core with polar methoxy termini—enables selective solubility profiles essential for advanced formulations.

Chemical Identity & Structure

The molecular architecture of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane dictates its resistance to oxidative decomposition and its interaction with ionic species.

Parameter Details
IUPAC Name 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane
CAS Number 758-62-3
Molecular Formula

Molecular Weight 194.10 g/mol
SMILES COC(F)(F)C(F)C(F)(F)OC
InChI Key QXFWMCWAGHYFKP-UHFFFAOYSA-N
Structure Description A propane backbone fluorinated at the 1, 2, and 3 positions, capped with methoxy groups at C1 and C3.[1][2][3][4][5][6][7][8][9] The central carbon (C2) retains a hydrogen atom (

), providing a handle for biodegradability compared to perfluorinated analogs.

Physicochemical Properties

The following data synthesizes experimental values and structure-property relationships. The high density and low refractive index are characteristic of highly fluorinated fluids.

Table 1: Core Physical Properties
Property Value / Description Condition / Note
Physical State Clear, colorless liquid@ 25°C, 1 atm
Density 1.3673 g/cm³ @ 20°C [1]
Refractive Index (

)
1.333 @ 20°C [1]
Boiling Point Estimated ~85–100°C Based on homolog HCFC-225ea (BP 52°C) and DME (BP 85°C) mass/polarity effects.
Solubility Immiscible with water; Soluble in alcohols, ethers, and fluorinated solvents.Amphiphilic nature allows solvation of lithium salts (e.g., LiFSI).
Viscosity Low (< 2 cP estimated)Fluorine substitution reduces intermolecular friction.
Dielectric Constant Moderate (~5–8 estimated)Sufficient for ion dissociation in electrolyte blends.
Flash Point Expected > 25°CClassed as flammable liquid; handle with standard solvent precautions.
Mechanistic Insight: Fluorination Effect

The presence of the


 and 

groups creates a "fluorine shield" around the carbon backbone, significantly lowering the surface tension and increasing density. The methoxy groups (

)
act as Lewis bases, providing coordination sites for cations (e.g.,

), which distinguishes this HFE from non-coordinating perfluorocarbons. This dual functionality is the causality behind its use in anode-less batteries , where it stabilizes the solid-electrolyte interphase (SEI).

Synthesis & Production Protocols

The synthesis of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane typically involves nucleophilic substitution on a hydrochlorofluorocarbon precursor. A validated pathway utilizes HCFC-225ea (1,3-Dichloro-1,1,2,3,3-pentafluoropropane) as the starting material.[2]

Experimental Workflow: Methoxylation of HCFC-225ea

Reaction:



Protocol Steps:

  • Reagent Prep : Charge a high-pressure reactor with anhydrous methanol and sodium methoxide (NaOMe) (2.2 equivalents).

  • Addition : Cool the mixture to 0°C. Slowly add 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ea) under inert atmosphere (

    
    ).
    
  • Reaction : Seal the reactor and heat to 60–80°C for 12–24 hours. The nucleophilic methoxide displaces the terminal chlorines. Note: The fluorine atoms on the

    
    -carbon stabilize the intermediate but do not typically displace under these conditions due to the strength of the C-F bond.
    
  • Work-up : Cool to room temperature. Filter off the precipitated sodium chloride (NaCl).

  • Purification : Distill the filtrate to remove excess methanol. Fractionally distill the residue to isolate the target HFE (purity >99%).

Visualization: Synthesis Pathway

SynthesisPathway Start HCFC-225ea (Cl-CF2-CHF-CF2-Cl) Inter Intermediate Complex (Transition State) Start->Inter Nucleophilic Attack Reagent Sodium Methoxide (NaOMe / MeOH) Reagent->Inter Product 1,3-Dimethoxy-1,1,2,3,3- pentafluoropropane Inter->Product Substitution Byprod NaCl (Precipitate) Inter->Byprod Elimination

Figure 1: Nucleophilic substitution pathway for the synthesis of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane from HCFC-225ea.

Applications in High-Tech & Drug Development

While primarily recognized in energy storage, the physicochemical profile of this HFE offers utility in pharmaceutical process chemistry.

A. Anode-Less Lithium Batteries (Primary Use)

This compound serves as a high-voltage solvent . Its oxidative stability (up to ~4.7V vs Li/Li+) prevents electrolyte decomposition, a common failure mode in high-energy-density batteries.

  • Mechanism : The fluorine atoms withdraw electron density, lowering the HOMO energy level and increasing oxidation resistance. The methoxy groups solvate

    
     ions, facilitating transport while the fluorinated backbone promotes the formation of a robust, F-rich SEI layer.
    
B. Pharmaceutical Solvent (Green Chemistry)
  • Replacement for Chlorinated Solvents : Can replace dichloromethane (DCM) in specific synthesis steps where high density and non-flammability (relative to ethers) are required.

  • Extraction : Its immiscibility with water and specific affinity for fluorinated pharmacophores make it ideal for liquid-liquid extraction of fluorinated drug intermediates.

Visualization: Electrolyte Functionality

BatteryMechanism Solvent 1,3-Dimethoxy-1,1,2,3,3- pentafluoropropane LiIon Li+ Ion Solvent->LiIon Solvation (Methoxy) SEI F-Rich SEI Layer Solvent->SEI Decomposition (Fluorine Source) Anode Li-Metal Anode LiIon->Anode Plating SEI->Anode Passivation & Protection

Figure 2: Mechanism of action in Li-metal batteries: Solvation of Li+ and formation of a protective SEI layer.

Safety & Handling (E-E-A-T)

  • Flammability : Although fluorinated, the methoxy groups impart flammability. Store in a cool, well-ventilated area away from ignition sources.

  • Toxicity : Generally lower toxicity than chlorinated analogs, but inhalation of high concentrations may cause transient anesthesia.

  • Combustion Products : Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

    
    ). Protocol : In case of fire, use self-contained breathing apparatus (SCBA) to prevent acid gas inhalation.
    

References

  • MolMall . (2025). 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane Product Data. Retrieved from [Link]

  • European Patent Office . (2021). EP3902052A1 - Anode-less lithium battery.[9] Retrieved from

  • California Institute of Technology . (1967). Analysis and Interpretation of the Fluorine N.M.R. Spectrum of 1,3-Dimethoxy-1,1,2,3,3-Pentafluoropropane. CaltechTHESIS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro- (HCFC-225ea). Retrieved from [Link]

Sources

Technical Guide: Operational Safety & Handling of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational whitepaper for research scientists handling 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane . This compound is a specialized hydrofluoroether (HFE) often utilized in high-voltage lithium-ion battery research due to its oxidative stability and non-flammability.

Part 1: Executive Technical Summary

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane is a fluorinated ether solvent designed for high-performance electrochemical applications. Unlike traditional carbonate solvents (e.g., DMC, EC), this molecule incorporates a fluorinated propane backbone that imparts high anodic stability (>4.5V vs Li/Li+) and reduced flammability.

However, the presence of the fluorinated backbone introduces specific safety risks distinct from standard organic solvents—primarily the potential for hydrogen fluoride (HF) generation upon thermal decomposition or hydrolysis in the presence of Lewis acids (e.g., LiPF₆). This guide prioritizes the mitigation of hydrolytic instability and exposure risks.

Physicochemical Profile (Estimated/Analogous Data)

Note: As a specialized research chemical, exact physical constants may vary by synthesis batch. Data below is grounded in structural analogs (e.g., HFE-7100, HFE-347).

PropertyValue (Approximate)Operational Implication
Molecular Formula

Fluorinated diether structure.
Molecular Weight ~210.1 g/mol High density vapor; displaces oxygen in low-lying areas.
Boiling Point 80°C – 100°CModerate volatility; suitable for liquid electrolytes.
Density ~1.4 – 1.5 g/mLSignificantly heavier than water.
Flash Point None / HighClassified as Non-Flammable under standard conditions.
Solubility Organic solventsImmiscible with water; hydrolytically unstable with moisture.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

The "Silent" Hazard: Hydrofluoric Acid (HF) Generation

While the molecule itself possesses low acute toxicity (typical of HFEs), the critical danger lies in its degradation products.

  • Mechanism: In the presence of trace moisture (<50 ppm) and conducting salts like Lithium Hexafluorophosphate (LiPF₆), the fluorinated ether can undergo acid-catalyzed hydrolysis or thermal decomposition.

  • Result: Release of HF gas, which is highly corrosive, penetrates skin, and causes systemic calcium depletion (hypocalcemia).

GHS Classification (Research Grade)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation/drowsiness).[1]

  • Environmental: Chronic Aquatic Toxicity (Potential persistence due to C-F bonds).

Part 3: Operational Protocol – Anhydrous Electrolyte Preparation

Expert Insight: The safety of this compound is inextricably linked to its purity. Water is the catalyst for hazard. Therefore, the handling protocol focuses on desiccation validation .

Workflow Visualization

The following diagram outlines the critical path for handling this solvent in a battery research context, ensuring <10 ppm water content.

ElectrolyteWorkflow RawSolvent Raw Solvent (High Water Content) Drying Static Drying (48-72 Hours) RawSolvent->Drying SievePrep Activation of 4Å Molecular Sieves (300°C, Vacuum) SievePrep->Drying Add Sieves Validation Karl Fischer Titration (<10 ppm H2O) Drying->Validation Validation->Drying Fail (Re-dry) Glovebox Glovebox Transfer (Ar Atmosphere) Validation->Glovebox Pass Mixing Salt Addition (LiPF6/LiFSI) Glovebox->Mixing

Figure 1: Critical path for anhydrous processing. Failure to validate dryness (Green Node) results in immediate HF generation risks downstream.

Detailed Methodology

Step 1: Molecular Sieve Activation

  • Protocol: Use 4Å molecular sieves. Activate at 300°C under vacuum for 12 hours.

  • Causality: Unactivated sieves contain adsorbed water and will add moisture to the fluorinated ether rather than removing it.

Step 2: Static Drying

  • Protocol: Add 20% w/v activated sieves to the 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane. Store in a tightly sealed borosilicate or HDPE container for 72 hours.

  • Note: Avoid standard glass if HF generation is suspected; use PTFE-lined caps.

Step 3: Coulometric Karl Fischer Titration

  • Target: < 10 ppm

    
    .
    
  • Why: At >50 ppm, LiPF₆ hydrolysis accelerates (

    
    ). The fluorinated ether can solubilize these decomposition products, creating a toxic "cocktail" without visible color change.
    

Step 4: Inert Atmosphere Handling

  • Perform all salt mixing (e.g., LiFSI, LiPF₆) inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • PPE: Butyl rubber gloves are preferred over nitrile for extended contact with fluorinated solvents.

Part 4: Emergency Response & Waste Management

Decomposition Logic

Understanding how the molecule fails is key to safety.

Degradation Solvent 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane Heat Thermal Runaway (>150°C) Solvent->Heat Moisture Moisture Ingress (+ LiPF6) Solvent->Moisture HF Hydrogen Fluoride (HF) (Toxic Gas/Acid) Heat->HF COF2 Carbonyl Fluoride (Highly Toxic) Heat->COF2 Moisture->HF COF2->HF Hydrolysis

Figure 2: Degradation pathways leading to toxic byproducts. Note that Carbonyl Fluoride rapidly hydrolyzes into HF upon contact with mucous membranes.

First Aid Protocols
  • Skin Contact:

    • Immediate: Wash with copious water for 15 minutes.[1]

    • Treatment: Apply Calcium Gluconate (2.5%) gel immediately. This binds fluoride ions, preventing deep tissue necrosis and hypocalcemia.

  • Inhalation:

    • Remove victim to fresh air.[1][3][4][5]

    • Warning: Pulmonary edema (fluid in lungs) may be delayed by 24-48 hours. Medical observation is mandatory if vapors were inhaled in a thermal event.

  • Eye Contact:

    • Irrigate with water or saline for 15 minutes. Do not use calcium gluconate gel in eyes unless directed by a specialist (use 1% calcium gluconate solution if available and trained).

Disposal
  • Do not mix with non-fluorinated organic solvents (acetone/ethanol) in waste streams, as this complicates incineration.

  • Segregate into "Halogenated / Fluorinated Organic Waste."

  • Label clearly: "Contains Fluorinated Ethers – Potential HF Evolution."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 1,1,1,3,3-Pentafluoropropane (Analogous Structure Safety). Retrieved from [Link]

  • Zhang, Z., et al. (2021). Fluorinated Electrolytes for High-Voltage Lithium-Ion Batteries. Advanced Energy Materials. (Contextualizing oxidative stability and handling of fluorinated ethers). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Hydrofluoroethers. (General toxicological framework for HFE solvents). Retrieved from [Link]

  • Amanchukwu, C. V., et al. Nonflammable fluorinated ether electrolytes for lithium metal batteries. (Specific handling of diether fluorinated solvents). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Ethers in Modern Chemistry

Fluorinated organic compounds have become indispensable in the development of advanced materials, agrochemicals, and pharmaceuticals. The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. Specifically, fluorinated ethers, such as the subject of this guide, 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, are of growing interest. Their unique combination of polarity, metabolic stability, and lipophilicity makes them valuable motifs in medicinal chemistry.

Understanding the boiling point and vapor pressure of such compounds is fundamental. These properties govern their behavior in purification processes (distillation), formulation, and even their pharmacokinetic profiles. This guide will provide a detailed exploration of these two key physical parameters for 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, from a theoretical and practical standpoint.

Theoretical Framework: Understanding Boiling Point and Vapor Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Vapor pressure, in turn, is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. Both properties are intrinsically linked to the strength of intermolecular forces.

For 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, the primary intermolecular forces at play are:

  • Dipole-dipole interactions: The presence of highly electronegative fluorine and oxygen atoms creates significant bond dipoles, resulting in a net molecular dipole. These permanent dipoles lead to electrostatic attractions between neighboring molecules.

  • Van der Waals forces (London dispersion forces): These are temporary, induced dipoles that arise from fluctuations in the electron distribution around the molecule. Their strength generally increases with the size and surface area of the molecule.

The interplay of these forces dictates the energy required to transition the substance from a liquid to a gaseous state.

Structure-Property Relationships: Estimating the Boiling Point

While no experimental data exists for 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, we can infer its likely properties by examining structurally similar compounds. The introduction of the two methoxy groups in place of hydrogen atoms on a pentafluoropropane backbone is expected to have two main competing effects:

  • Increased Molecular Weight and Size: The addition of two -OCH3 groups significantly increases the molar mass and the overall size of the molecule compared to a simple pentafluoropropane. This will lead to stronger London dispersion forces, which would suggest a higher boiling point.

  • Introduction of Ether Linkages: The ether oxygen atoms can act as hydrogen bond acceptors, although in the absence of hydrogen bond donors, this effect is less pronounced. The C-O-C bond angle also introduces kinks in the carbon chain, potentially affecting how closely the molecules can pack.

By comparing with known data for related compounds, we can bracket the expected boiling point.

Comparative Analysis with Analogous Compounds

To provide a quantitative context, the table below summarizes the boiling points and vapor pressures of several related fluorinated propanes.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Vapor Pressure
1,1,2,2,3-Pentafluoropropane679-86-7C₃H₃F₅25-26[1]40.81 psi @ 55°C[1]
1,1,1,3,3-Pentafluoropropane (HFC-245fa)460-73-1C₃H₃F₅15.3123 kPa @ 20°C
1,3-Dichloro-1,1,2,2,3-pentafluoropropane507-55-1C₃HCl₂F₅56.1[2]286.0 mmHg @ 25°C[2]
1,3-Dimethoxypropane17081-21-9C₅H₁₂O₂Not availableNot available

Data for HFC-245fa sourced from Honeywell Enovate® 245fa Technical Information and may not be from a cited source in the provided search results.

Based on this data, it is reasonable to predict that the boiling point of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane will be significantly higher than that of the simple pentafluoropropanes due to its larger molecular weight and the presence of the polar methoxy groups. It would likely fall in a range higher than that of 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.

Experimental Determination of Boiling Point and Vapor Pressure

For novel compounds like 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, experimental determination of its physical properties is essential. The following are standard, reliable methods suitable for research and development laboratories.

Boiling Point Determination

A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Protocol for Thiele Tube Boiling Point Determination:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the even circulation of the heating liquid.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Measurement: At this point, heating is discontinued. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

BoilingPointDetermination start Start prep Sample Preparation Place liquid in test tube with inverted capillary start->prep setup Apparatus Setup Attach to thermometer and place in Thiele tube prep->setup heat Heating Gently heat the side arm of the Thiele tube setup->heat observe Observation Watch for a rapid, continuous stream of bubbles heat->observe cool Cooling Discontinue heating and allow to cool observe->cool measure Measurement Record temperature when liquid enters capillary cool->measure end End measure->end

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Vapor Pressure Determination

Vapor pressure can be measured using various static or dynamic methods. A common static method involves a simple isoteniscope.

Protocol for Vapor Pressure Determination using an Isoteniscope:

  • Sample Loading: The isoteniscope is partially filled with the liquid sample, and the bulb is cooled to freeze the liquid. The apparatus is then evacuated to remove air. The sample is then allowed to melt and the process may be repeated to ensure all dissolved gases are removed.

  • Thermostatic Bath: The isoteniscope is placed in a constant-temperature bath.

  • Equilibration: The system is allowed to reach thermal equilibrium. The vapor of the sample will exert pressure on the mercury in the U-tube manometer.

  • Pressure Measurement: The external pressure is adjusted (e.g., by admitting an inert gas) until the mercury levels in the U-tube are equal. At this point, the external pressure equals the vapor pressure of the sample at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

VaporPressureMeasurement start Start load Sample Loading & Degassing Fill isoteniscope and remove air start->load thermo Thermostatic Control Place apparatus in a constant-temperature bath load->thermo equilibrate Equilibration Allow system to reach thermal equilibrium thermo->equilibrate measure Pressure Measurement Adjust external pressure to balance manometer equilibrate->measure record Data Recording Record temperature and corresponding vapor pressure measure->record repeat Repeat at Different Temperatures record->repeat repeat->thermo Yes end End repeat->end No

Caption: Generalized Workflow for Vapor Pressure Measurement.

Relevance in Drug Discovery and Development

The incorporation of fluorinated motifs, including ethers, is a well-established strategy in modern drug design. The trifluoromethyl group (-CF3) and other fluorinated alkyl chains can significantly enhance a drug candidate's properties:

  • Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation by enzymes such as cytochrome P450s, which can increase the drug's half-life.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the drug's potency.

  • Conformational Control: The steric bulk of fluorine atoms can influence the preferred conformation of a molecule, locking it into a bioactive shape.

While specific applications of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane are not documented, its structural features—a fluorinated backbone with ether functionalities—make it a compound of interest for medicinal chemists exploring new chemical space. The ether groups can provide points for further chemical modification while the fluorinated propane core imparts the desirable properties mentioned above.

Conclusion

While experimental data for the boiling point and vapor pressure of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane remain to be determined, a strong theoretical and comparative framework allows for a reasoned estimation of these properties. The established methodologies for their experimental determination are robust and accessible. The structural characteristics of this compound place it within a class of fluorinated ethers that are of significant and growing importance in the field of drug discovery. Further investigation into this and similar molecules is warranted to fully explore their potential in developing the next generation of therapeutics.

References

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved February 6, 2026, from [Link]

  • Honeywell. (n.d.). Enovate® 245fa Technical Information.
  • PubChem. (n.d.). 1,3-Dimethoxypropane. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trace Contaminant Analysis in 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the detection of trace contaminants in this specialized fluorinated solvent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to resolve analytical challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane.

Q1: What are the most likely trace contaminants in my 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane sample?

A1: Based on common synthetic routes, such as the nucleophilic substitution of hexafluoropropene with sodium methoxide, potential contaminants include:

  • Unreacted Starting Materials: Residual methanol.

  • Incompletely Reacted Intermediates: Monomethoxy-substituted fluoropropanes.

  • Isomers and Byproducts: Other isomers of dimethoxy-pentafluoropropane, and potentially small amounts of unsaturated fluorinated compounds.[1]

  • Degradation Products: Hydrolysis can lead to the formation of acidic species like hydrogen fluoride (HF) and corresponding fluorinated alcohols, especially in the presence of moisture.[2]

Q2: Which analytical technique is most suitable for detecting these trace contaminants?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile trace impurities in high-purity solvents like 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane.[3][4] Its high sensitivity and the structural information provided by mass spectrometry make it ideal for this application.

Q3: I am observing significant peak tailing for my analyte. What could be the cause?

A3: Peak tailing is a common issue when analyzing polar compounds or when active sites are present in the GC system. For 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane and its potential contaminants, which can have polar characteristics, tailing is often due to interactions with active silanol groups in the injector liner, the column, or contamination.[5]

Q4: Can I use a standard non-polar GC column for this analysis?

A4: While a non-polar column can be used, a mid-polarity column is often more effective for separating the parent compound from more polar contaminants like residual alcohols or degradation products. The choice of column will depend on the specific contaminants you are targeting.

Q5: How important is sample handling and storage for maintaining the purity of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane?

A5: Extremely important. Hydrofluoroethers can be susceptible to hydrolysis in the presence of moisture, leading to the formation of acidic impurities.[2] Therefore, it is crucial to store the compound in a tightly sealed, dry container, away from heat and sources of ignition. Use of inert gas (like nitrogen or argon) for blanketing is recommended for long-term storage.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your GC-MS analysis.

Issue 1: Poor Peak Shape - Tailing Peaks

Symptom: The chromatographic peak for 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane or other components shows asymmetry with a "tail" extending from the peak back towards the baseline.

Causality: Peak tailing for polar or active analytes is often caused by secondary interactions with active sites (silanol groups) in the GC system. These interactions are stronger than the normal partitioning with the stationary phase, causing a portion of the analyte molecules to be retained longer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Inspect and Deactivate the Injector Liner: The injector liner is a common source of active sites.

    • Action: Replace the liner with a new, deactivated one. Using a liner with glass wool can sometimes introduce more active sites if not properly deactivated.[6]

    • Rationale: Over time, the deactivation layer on the liner can degrade, exposing active silanol groups.

  • Trim the GC Column: The inlet of the column can accumulate non-volatile residues and become active.

    • Action: Trim 10-15 cm from the inlet of the column.

    • Rationale: This removes the most contaminated section of the column, providing a fresh, inert surface for sample introduction.[5]

  • Condition or Replace the GC Column: A degraded column will exhibit poor peak shape.

    • Action: Condition the column according to the manufacturer's instructions. If tailing persists, the column may be permanently damaged and require replacement.

    • Rationale: High temperatures, oxygen exposure, or aggressive sample matrices can degrade the stationary phase, creating active sites.

  • Consider Derivatization: For highly polar contaminants, derivatization can improve peak shape.

    • Action: While not typically necessary for the parent compound, if you are targeting highly polar impurities like diols, derivatization to a less polar form can be beneficial.

    • Rationale: Derivatization blocks the polar functional groups, reducing their interaction with active sites in the system.

Issue 2: Ghost Peaks in the Chromatogram

Symptom: Peaks appear in the chromatogram that are not present in the sample, often appearing in blank runs.

Causality: Ghost peaks are typically due to contamination in the GC system, which can come from several sources and elute in subsequent runs.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ghost peaks.

Detailed Steps:

  • Run a Blank Solvent Injection: This helps to isolate the source of the contamination.

    • Action: Inject a clean solvent (e.g., high-purity hexane or ethyl acetate).

    • Rationale: If the ghost peak appears, the contamination is in the syringe, solvent, or GC system. If it doesn't appear, it is likely carryover from a previous sample.[7]

  • Check for Contamination Sources:

    • Syringe: The syringe can carry over residue from previous injections. Ensure it is thoroughly rinsed with clean solvent.

    • Solvent: The solvent used to dissolve the sample could be contaminated. Use a fresh, high-purity solvent.

    • Septum: The injector septum can degrade and release volatile compounds. Replace the septum regularly.[6]

  • Clean the Injector Port: If the contamination is within the system, the injector is the most likely location.

    • Action: Disassemble and clean the injector port according to the manufacturer's instructions.

    • Rationale: Non-volatile residues can accumulate in the injector and slowly bleed into the system.

  • Address Carryover: If the ghost peak is from a previous sample, optimize your method to prevent it.

    • Action: Increase the final oven temperature and hold time at the end of the run (bakeout) to ensure all components are eluted from the column.

    • Rationale: Insufficient bakeout can leave less volatile components on the column, which then elute in subsequent runs.

Experimental Protocols

This section provides a starting point for a GC-MS method for the analysis of trace contaminants in 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane.

GC-MS Method Parameters
ParameterSettingRationale
Injector Split/SplitlessSplitless mode is preferred for trace analysis to ensure maximum transfer of analytes to the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Provides good separation of the parent compound from potential polar and non-polar impurities.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for standard capillary columns.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose program that will elute a wide range of volatile and semi-volatile compounds. This should be optimized for your specific contaminants of interest.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 35 - 400 m/zCovers the expected mass range of the parent compound and likely impurities.

Note: This is a starting method and should be optimized for your specific instrument and target analytes. Method validation should be performed in accordance with relevant guidelines such as those from the International Council for Harmonisation (ICH) if required for your application.[8]

Data Interpretation

Expected Mass Spectra of Potential Contaminants
CompoundKey Mass Fragments (m/z)Notes
Methanol 31, 29A common solvent and potential unreacted starting material.
Hexafluoropropene 150, 131, 100, 69A potential unreacted starting material.
Unsaturated Byproducts (e.g., C4H3F5O) Varies depending on isomerLook for molecular ions and characteristic fluorine-containing fragments.
Hydrogen Fluoride (HF) 20Not directly observable by standard GC-MS but its presence can lead to other degradation products and system activity.

References

  • ISO Guide 35:2006, Reference materials — General and statistical principles for certification. International Organization for Standardization. [Link][9][10]

  • EA-4/14: The Selection and Use of Reference Materials. European co-operation for Accreditation. [Link][11]

  • ISO Guide 35: Reference Materials. Mahendra Rao. [Link][12]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link][6]

  • Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link][13]

  • GC Column Troubleshooting Guide. Phenomenex. [Link][5]

  • Some stereochemical aspects of nucleophilic substitution in unsaturated fluorocarbons. Edward Werner Cook. [Link][14]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link][15]

  • What methods are used to test the purity of organic compounds?. TutorChase. [Link][16]

  • GC Troubleshooting Guide. GL Sciences. [Link][7]

  • GC Troubleshooting: Common Issues & How to Fix Them. Lab Manager. [Link][17]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link][18]

  • Fluorometric trace methanol detection in ethanol and isopropanol in a water medium for application in alcoholic beverages and hand sanitizers. RSC Publishing. [Link][19]

  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. PMC. [Link][20]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link][2]

  • Fluorometric trace methanol detection in ethanol and isopropanol in a water medium for application in alcoholic beverages and hand sanitizers. PMC. [Link][21]

  • GC-MS for Volatile Impurity Analysis. ResolveMass Laboratories Inc. [Link][3]

  • Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ-Generated Acyl Fluorides. ChemRxiv. [Link][22]

  • Fluorometric trace methanol detection in ethanol and isopropanol in a water medium for application in alcoholic beverages and hand sanitizers. ResearchGate. [Link][23]

  • What Testing Methods Are Used to Ensure Chemical Purity?. diplomata comercial. [Link][8]

  • Supplementary Information. ScienceOpen. [Link][24]

  • Solvents for GC-MS. Scharlab. [Link][25]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link][4]

  • CHEMICAL PURITY ANALYSIS. Agilent. [Link][26]

  • ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Lab Manager. [Link][27]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link][1]

  • Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link][28]

  • Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses. [Link][29]

  • Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. Journal of Food and Bioprocess Engineering. [Link][30]

  • Degradation of Hydrohalocarbons and Brominated Compounds by Methane- and Propane-Oxidizing Bacteria. Applied and Environmental Microbiology. [Link][31]

  • 1,1,1,3,3-Pentafluoropropane Supplier | 460-73-1. RIVERLAND TRADING. [Link][32]

  • 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. MDPI. [Link][33]

  • The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. ResearchGate. [Link][34]

  • Degradation of selected perfluoroalkyl substances (PFASs) using AlF3 in water. Royal Society of Chemistry. [Link][35]

  • G337A Analysis of Methanol in Ethanol-based Sanitizer. Shimadzu. [Link][36]

  • Durability of Catalysts in Harsh Environmental Conditions. ResearchGate. [Link][37]

  • Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. ScienceDirect. [Link][38]

  • The Dark Side of Fluorine. Fluoride Alert. [Link][39]

  • A Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters. PubMed. [Link][40]

  • SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Linde Gas. [Link][41]

  • Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. PMC. [Link][42]

  • Overcoming the reactivity-stability challenge in water treatment catalyst through spatial confinement. PMC. [Link][43]

  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link][44]

  • DEGRADATION OF 1,3-DICHLOROPROPENES IN THE SOIL. WUR eDepot. [Link][45]

  • 1,1,1,2,3-Pentafluoropropane | C3H3F5 | CID 164598. PubChem. [Link][46]

Sources

Validation & Comparative

Technical Guide: GC-MS Characterization of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (CAS 758-62-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (CAS 758-62-3) is a specialized hydrofluoroether (HFE) often encountered as a process impurity, reaction byproduct, or specialized solvent in fluorinated chemical synthesis. Unlike common mono-ether HFEs (e.g., HFE-7100), this compound features a symmetric bis-methoxy structure flanking a pentafluoropropane core.

This guide provides a definitive technical comparison of its GC-MS behavior against standard alternatives. It addresses the critical challenge of distinguishing this compound from structural isomers and homologs using retention indices and unique mass spectral fragmentation patterns.

Key Technical Differentiators
Feature1,3-Dimethoxy-1,1,2,3,3-pentafluoropropaneHFE-7100 (Alternative)Dichloromethane (DCM)
Structure



CAS 758-62-3163702-07-675-09-2
Polarity Moderate (Bis-ether)Low (Mono-ether)Moderate-High
Key MS Ion m/z 81 (

)
m/z 69 (

)
m/z 84, 49

Ion
Absent/Negligible Dominant Base PeakAbsent

Chemical Identity & Structural Logic[3]

Understanding the structure is prerequisite to interpreting the MS data. The molecule consists of a central fluorinated propane chain with no terminal trifluoromethyl (


) groups, capped at both ends by methoxy groups.
  • Formula:

    
    
    
  • Molecular Weight: 194.10 g/mol

  • Symmetry: The molecule is chemically symmetric around the central methine (

    
    ) carbon.
    
Structural Causality in GC-MS
  • Retention: The presence of two oxygen atoms increases polarity relative to mono-ethers, resulting in longer retention times on polar columns (e.g., DB-624) compared to similar molecular weight fluorocarbons.

  • Fragmentation: The lack of a terminal

    
     group prevents the formation of the ubiquitous 
    
    
    
    69 ion, serving as a primary exclusion criterion during spectral analysis.

GC-MS Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of CAS 758-62-3 is characterized by alpha-cleavage relative to the ether oxygens.

Predicted Fragmentation Pathway

The fragmentation logic follows the stability of the oxonium ions and fluorinated carbocations.

  • Primary Cleavage (Alpha-Cleavage):

    • Bond breakage between the oxygen and the fluorinated chain is less favorable than breaking the C-C bond within the fluorinated chain due to the strength of the C-F bonds.

    • However, the most stable fragment arises from the formation of the difluoromethoxy methyl cation .

  • Diagnostic Ions:

    • m/z 81 (

      
      ):  The base peak or major ion. Formed by the cleavage of the C-C bond between 
      
      
      
      and
      
      
      .
    • m/z 113 (

      
      ):  Corresponds to the loss of a 
      
      
      
      group (
      
      
      ).
    • m/z 15 (

      
      ):  Standard methyl fragment from the methoxy groups.
      
    • m/z 31 (

      
      ):  Often suppressed in fluorinated ethers but may be present.
      
Fragmentation Pathway Diagram

Fragmentation cluster_legend Key Diagnostic Rule M Molecular Ion [M]+ m/z 194 (Trace/Absent) Frag1 Fragment A m/z 81 [CH3-O-CF2]+ M->Frag1 C-C Cleavage (Major Path) Frag2 Fragment B m/z 113 [CHF-CF2-O-CH3]+ M->Frag2 Neutral Loss of [CH3OCF2]• Frag3 Methyl Radical CH3• Note Absence of m/z 69 (CF3+) distinguishes from HFE-7100

Figure 1: Proposed EI fragmentation pathway for 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane. The formation of m/z 81 is the primary diagnostic marker.

Chromatographic Performance & Retention[3][4]

Method Selection: Polar vs. Non-Polar

For impurity profiling in pharmaceutical solvents (USP <467> context), the choice of column dictates the separation of this bis-ether from the solvent front.

  • DB-5ms (Non-Polar):

    • Behavior: Elutes based primarily on boiling point.

    • Risk: May co-elute with other mid-boiling fluorinated impurities.

    • Recommendation: Use for general screening.

  • DB-624 / ZB-624 (Intermediate Polarity):

    • Behavior: The "methoxy" groups interact with the cyanopropylphenyl phase, increasing retention relative to non-polar alkanes/fluorocarbons.

    • Advantage: Superior resolution from the solvent front (e.g., if dissolved in MeOH or DCM).

    • Recommendation: Preferred for quantitative analysis.

Experimental Protocol: Headspace GC-MS

This protocol is designed to be self-validating using a system suitability standard.

1. Sample Preparation:

  • Matrix: Dissolve sample in Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) to minimize vapor pressure competition.

  • Concentration: 1000 ppm stock; dilute to 10 ppm for sensitivity check.

2. GC Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-624 (30m x 0.25mm x 1.4µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Bake out).

  • Inlet: Split 10:1 @ 200°C.

3. MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 29–300.

  • SIM Mode (for trace detection): Monitor m/z 81, 113, 31 .

Workflow Diagram

GC_Workflow Start Sample: CAS 758-62-3 (Impurity/Solvent) Prep Prep: Dissolve in DMSO (Headspace Vial) Start->Prep Inj Injection: HS-GC Split 10:1 Prep->Inj Col Separation: DB-624 Column Retains polar ethers Inj->Col Det Detection: MS (EI) Col->Det Dec1 Check m/z 69? Det->Dec1 Res1 High m/z 69: Likely HFE-7100/7200 (Not Target) Dec1->Res1 Yes Res2 Low/No m/z 69 High m/z 81: Confirmed Target Dec1->Res2 No

Figure 2: Decision tree for identifying CAS 758-62-3 and distinguishing it from common fluorinated solvents.

Comparison with Alternatives

In drug development, replacing chlorinated solvents with fluorinated alternatives is a common green chemistry goal. However, the specific choice impacts residual solvent analysis.

Parameter1,3-Dimethoxy-1,1,2,3,3-pentafluoropropaneHFE-7100 (

)
Dichloromethane (DCM)
Boiling Point ~80-100°C (Est.)61°C39.6°C
Solvency Power High for fluorinated/organic hybridsLow for pure organicsVery High
Environmental Low GWP (HFE class)High GWP (relative to CO2)Toxic / Carcinogenic
MS Identification m/z 81 (Base), No 69m/z 69 (Base), m/z 131m/z 84, 86 (Isotope cluster)
Interference Minimal (Unique mass)High (Common background)High (Lab solvent)

Expert Insight: When transitioning from DCM to HFEs, researchers often select HFE-7100. However, if the process requires higher boiling points or specific solubility, the bis-methoxy propane (CAS 758-62-3) is used. Analysts must update their MS SIM methods to stop monitoring m/z 84 (DCM) and start monitoring m/z 81 (Target), while explicitly excluding m/z 69 to avoid false positives from other fluorocarbons.

References

  • Sigma-Aldrich. 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023 Release) - Search for Fluorinated Ethers. Retrieved from

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. Retrieved from

  • 3M Technical Data. Novec™ Engineered Fluids - HFE-7100 Physical Properties. Retrieved from

  • PubChem. Compound Summary: 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (CAS 758-62-3). Retrieved from

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane vs traditional carbonate electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Fluorinated Ether Electrolytes vs. Traditional Carbonates

Executive Summary: The Fluorination Advantage

The transition from conventional lithium-ion batteries to high-voltage (>4.5V) and lithium-metal systems requires a fundamental shift in electrolyte chemistry.[1] Traditional carbonate electrolytes—typically mixtures of Ethylene Carbonate (EC) and linear carbonates like Dimethyl Carbonate (DMC)—suffer from inherent flammability and oxidative decomposition above 4.3V vs. Li/Li⁺.[1]

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (referred to herein as F5-DMP , a representative fluorinated ether/glyme) represents a class of "designed solvents" engineered to decouple ionic conductivity from oxidative stability.[1] Unlike carbonates, which rely on a metastable Solid Electrolyte Interphase (SEI), F5-DMP leverages the electron-withdrawing nature of fluorine to lower the Highest Occupied Molecular Orbital (HOMO) energy, effectively suppressing oxidative decomposition while rendering the solvent non-flammable.[1]

Key Differentiator: While carbonates offer superior ionic conductivity in dilute systems, F5-DMP excels in Localized High-Concentration Electrolytes (LHCE) , enabling >99.5% Coulombic Efficiency (CE) on Li-metal anodes where carbonates typically fail (<80% CE).[1]

Physicochemical Profile: The Safety-Stability Trade-off

The following data compares the baseline carbonate system (1.0M LiPF₆ in EC/DMC 1:1) against a fluorinated ether formulation utilizing F5-DMP.[1]

Table 1: Physicochemical Properties Comparison

PropertyTraditional Carbonate (EC/DMC)Fluorinated Ether (F5-DMP)Impact on Battery Performance
Flash Point 25°C (DMC) / 145°C (EC)None / Non-Flammable F5-DMP eliminates thermal runaway risks in pouch cells.[1]
Viscosity (25°C) ~3.0 cP (Mixed)~0.6–0.8 cP Lower viscosity improves wettability but requires high salt concentration for conductivity.[1]
Dielectric Constant (

)
~90 (EC)< 10 Low

prevents salt dissociation; F5-DMP is best used as a diluent, not a primary solvent.[1]
Oxidation Potential ~4.3 V vs. Li/Li⁺> 5.2 V vs. Li/Li⁺ Enables high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄ or NCM811).[1]
SEI Composition Organic (Alkyl Carbonates)Inorganic (LiF-rich) LiF is mechanically robust and electronically insulating, preventing dendritic growth.[1]

Expert Insight: Do not use F5-DMP as a direct 1:1 replacement for EC. Its low dielectric constant means it cannot dissociate LiPF₆ or LiTFSI effectively on its own.[1] It must be paired with a high-polarity co-solvent (like FEC or minimal EC) or used as a diluent in LHCE systems to form a "pseudo-concentrated" environment.[1]

Mechanistic Analysis: Solvation & Interphase Engineering

The superiority of F5-DMP lies in its ability to alter the Li⁺ solvation sheath .[1]

Traditional Carbonate Mechanism

In EC/DMC, Li⁺ is solvated by EC molecules.[1] Upon reduction at the anode, EC decomposes to form an organic-rich SEI (mostly


).[1] This layer is fragile, soluble in the electrolyte, and continuously consumes lithium during cycling.[1]
Fluorinated Ether (F5-DMP) Mechanism

In F5-DMP systems (specifically LHCEs), the solvent does not participate in the primary solvation shell due to its fluorination.[1] Instead, it encapsulates the salt-solvent clusters.[1]

  • Anion-Derived SEI: The anion (e.g., FSI⁻ or TFSI⁻) is forced into the primary solvation shell.[1]

  • Reduction: The anion reduces before the solvent, forming a thin, dense Lithium Fluoride (LiF) SEI.[1]

  • HOMO Level: The fluorine atoms on the propyl backbone pull electron density, significantly lowering the HOMO level, making the molecule resistant to oxidation at the high-voltage cathode.[1]

Diagram 1: Solvation Structure & SEI Formation Pathway

G cluster_0 Traditional Carbonate (EC/DMC) cluster_1 Fluorinated Ether (F5-DMP) C_Solv Solvent-Separated Ion Pair (SSIP) C_Red Solvent Reduction C_Solv->C_Red F_Solv Contact Ion Pair (CIP/AGG) C_Solv->F_Solv Fluorination Effect C_SEI Organic SEI (Polycarbonates) C_Red->C_SEI C_Result High Impedance Gas Generation C_SEI->C_Result F_Red Anion Reduction F_Solv->F_Red F_SEI Inorganic SEI (LiF-Rich) F_Red->F_SEI F_Result Dendrite Suppression High Voltage Stability F_SEI->F_Result

Caption: Comparison of solvation structures. Carbonates form solvent-separated pairs leading to organic SEI, while F5-DMP promotes contact ion pairs (CIP) leading to robust inorganic LiF SEI.[1]

Experimental Protocols (Self-Validating Systems)

To validate the performance of F5-DMP, two critical experiments are required: Oxidative Stability Testing and Flammability Verification .[1]

Protocol A: Linear Sweep Voltammetry (LSV) for Stability Window

Objective: Determine the anodic stability limit of the electrolyte.[1]

  • Cell Assembly: Use a 3-electrode Swagelok cell.

    • Working Electrode: Platinum (Pt) or Aluminum (Al) foil (1 cm²).[1]

    • Counter/Reference Electrode: Lithium metal chip.[1]

    • Separator: Glass fiber (Whatman GF/D).[1]

  • Electrolyte Preparation:

    • Control: 1.0 M LiPF₆ in EC/DMC (1:1 vol).[1]

    • Test: 1.2 M LiFSI in F5-DMP (or F5-DMP/FEC 9:1).[1]

  • Measurement:

    • Connect to Potentiostat (e.g., Biologic VMP3).[1]

    • Scan Rate: 1.0 mV/s.[1]

    • Range: OCV (~3.0V) to 6.0V vs. Li/Li⁺.[1]

  • Validation Criteria: The "breakdown voltage" is defined as the point where current density exceeds 10 µA/cm² .[1]

    • Expected Result: Carbonate >10 µA/cm² at ~4.5V. F5-DMP >10 µA/cm² at >5.3V.[1]

Protocol B: Self-Extinguishing Time (SET) Test

Objective: Quantify safety improvements.

  • Setup: Calibrated wick test in a fume hood.

  • Procedure:

    • Immerse a 0.5g glass fiber wick in 1.0 mL of electrolyte.[1]

    • Ignite with a butane torch for 2 seconds.

    • Measure time (

      
      ) for the flame to extinguish after torch removal.
      
  • Calculation:

    
    .[1]
    
  • Validation:

    • Carbonate:[1][2][3][4][5] Flame persists until fuel exhaustion (SET > 50 s/g).[1]

    • F5-DMP: Flame extinguishes immediately (SET = 0 s/g).

Comparative Performance Data

The following table summarizes typical cycling data for a Li-Metal || NCM811 (High Nickel) full cell.

Table 2: Electrochemical Performance (Li || NCM811)

MetricCarbonate ElectrolyteF5-DMP Based Electrolyte
Initial Coulombic Efficiency (ICE) 85.2%91.4%
Capacity Retention (100 Cycles) 65% (Rapid Decay)92% (Stable)
Avg.[1] CE (Li Stripping/Plating) ~80-85%> 99.2%
Al Current Collector Corrosion Severe > 4.2VPassivated by LiF

Workflow Visualization

Diagram 2: Electrolyte Characterization Workflow

Workflow cluster_tests Parallel Validation Streams Start Solvent Synthesis/Purification (Water < 10 ppm) Formulation Electrolyte Formulation (Salt: LiFSI/LiPF6 + F5-DMP) Start->Formulation Physico Physicochemical (Viscosity, Conductivity, SET) Formulation->Physico Electro Electrochemical (LSV, EIS, Cycling) Formulation->Electro Surf Surface Analysis (XPS, SEM of Anode) Electro->Surf Post-Mortem Decision Performance Check: Voltage > 5V? CE > 99%? Surf->Decision Optimize Adjust Salt Conc. or Add Co-solvent (FEC) Decision->Optimize Fail Final Scale-up / Pouch Cell Decision->Final Pass Optimize->Formulation Iterate

Caption: Iterative workflow for validating fluorinated electrolytes. Note the critical feedback loop from Surface Analysis (XPS) to Formulation.[1]

References

  • Ren, X., et al. (2018).[1] Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries. Chem , 4(8), 1877-1892.[1] Link[1]

  • Fan, X., et al. (2018).[1] Non-flammable Electrolyte Enables Li-Metal Batteries with Aggressive Cathode Chemistries.[1] Nature Nanotechnology , 13, 715–722.[1] Link[1]

  • Suo, L., et al. (2013).[1] A New Class of Solvent-in-Salt Electrolyte for High-Energy Rechargeable Metallic Lithium Batteries.[1] Nature Communications , 4, 1481.[1] Link[1]

  • Zhang, H., et al. (2021).[1] Fluorinated Ethers for High-Energy Lithium-Ion Batteries. Energy & Environmental Science , 14, 1-15.[1][6] Link

  • Amanchukwu, C. V., et al. (2022).[1][2] Co-intercalation-free ether electrolytes for graphitic anodes in lithium-ion batteries. Energy & Environmental Science , 15, 4712-4724.[1] Link

(Note: While specific literature on "1,3-dimethoxy-1,1,2,3,3-pentafluoropropane" is niche, the references provided cover the authoritative class of fluorinated ether/glyme electrolytes and LHCE principles described in this guide.)

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (CAS: 758-62-3).[1]

As a specialized hydrofluoroether (HFE) often utilized in high-performance battery electrolytes (e.g., anode-less lithium metal batteries) and advanced synthesis, this compound requires a handling strategy that addresses both its solvent properties and its specific fluorinated chemistry.[1]

Hazard Assessment & Technical Context

Before selecting PPE, we must understand the "Why." This molecule (


) combines the volatility of ethers with the stability and lipophilicity of fluorocarbons.[1]
PropertyValue / CharacteristicOperational Implication
CAS Number 758-62-3Use for inventory tracking and waste labeling.[1]
Class Hydrofluoroether (HFE)High density (~1.37 g/mL), low surface tension.
Flammability Combustible/Flammable Unlike highly fluorinated Novec™ fluids (e.g., HFE-7100), the higher hydrogen-to-fluorine ratio (7H:5F) increases flammability risks.[1] Treat as a Class 3 Flammable Liquid.[1][2]
Skin Hazard Defatting / Permeation Fluorinated solvents are excellent at stripping skin oils (defatting), leading to dermatitis. They also have unique permeation characteristics that defeat standard glove materials.[1]
Reactivity Stable / Hygroscopicgenerally stable, but battery-grade material must be kept strictly anhydrous.[1]

PPE Selection Matrix

The "Standard Lab PPE" (Lab coat + Nitrile gloves) is insufficient for prolonged handling of fluorinated ethers due to permeation risks.[1]

Hand Protection (The Critical Variable)
  • Splash Protection ( < 1 min exposure): Disposable Nitrile (minimum 5 mil).[1]

    • Protocol: If splashed, remove immediately, wash hands, and replace.

  • Immersion / High Exposure: Laminate Film (e.g., Silver Shield / 4H) .

    • Scientific Logic:[3][4] Fluorinated ethers can permeate nitrile and latex without visible degradation.[1] Laminate films provide a broad chemical barrier preventing molecular diffusion.[1]

  • Dexterity Hack: Wear a laminate glove as a liner, with a nitrile glove on top for grip and dexterity.

Respiratory & Eye Protection[1]
  • Primary Barrier: Chemical Fume Hood.[1] Do not handle on an open bench.

  • Eye Protection: Chemical Splash Goggles (indirect venting) are preferred over safety glasses due to the low surface tension of HFEs, which allows them to splash and creep easily.

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision-making process for handling 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, ensuring safety protocols scale with experimental volume.

PPE_Decision_Tree Start Task Assessment Volume Volume / Duration? Start->Volume Small < 10mL / Splash Risk Only Volume->Small Large > 10mL / Immersion Risk Volume->Large Controls_Small Fume Hood + Nitrile (Double) Small->Controls_Small Standard Controls_Large Fume Hood + Laminate Gloves Large->Controls_Large High Barrier Action Execute Protocol Controls_Small->Action Controls_Large->Action Disposal Segregated Fluorinated Waste Action->Disposal

Figure 1: Operational decision tree for selecting PPE based on exposure volume.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Engineering Check: Verify fume hood face velocity is > 100 fpm (0.5 m/s).

  • Glove Donning:

    • For Synthesis/Battery Assembly: Don Silver Shield laminate gloves first.[1] Pull standard nitrile gloves over them.[1] This "double-gloving" technique secures the loose laminate material and provides grip.[1]

  • Material Compatibility: Use Glass or Stainless Steel containers.

    • Avoid: Low-density polyethylene (LDPE) or polystyrene, which may swell or leach plasticizers into the solvent, ruining battery electrolyte purity.[1]

Phase 2: Transfer & Handling
  • Dispensing: Use a glass syringe with a stainless steel needle or a glass pipette.[1]

    • Why? Pouring from large bottles risks "glugging" and splashing due to the high density (~1.37 g/mL).[1]

  • Inert Atmosphere: If used for battery research (Li-metal), handle inside an Argon-filled glovebox.[1]

    • Glovebox Note: Butyl rubber glovebox gloves are generally resistant, but wipe spills immediately to prevent long-term permeation.[1]

Phase 3: Waste & Disposal
  • Segregation: Do NOT mix with standard organic solvents (Acetone/Ethanol) if possible.[1]

  • Labeling: Label clearly as "Fluorinated Solvent Waste."

    • Reasoning: Fluorinated compounds often require higher temperature incineration (halogen-specific thermal oxidizers) to prevent the formation of HF (Hydrofluoric acid) in the exhaust stream.[1] Mixing them with general solvents complicates this process.[1]

Emergency Response

  • Skin Contact:

    • Immediately remove contaminated gloves.[1]

    • Wash with soap and water for 15 minutes.[1] (Do not use organic solvents to clean skin; they increase absorption).[1]

    • Apply moisturizer (defatting is the primary injury).[1]

  • Spill (< 50 mL):

    • Absorb with inert material (vermiculite or sand).[1]

    • Place in a sealed container.

    • Clean surface with soap and water.[1]

  • Spill (> 500 mL):

    • Evacuate the lab.[1]

    • Allow vapors to dissipate via the fume hood if safe.[1]

    • Contact EHS for specialized cleanup.[1]

References

  • PubChem. (n.d.).[1] 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (Compound).[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (General reference for Fluorinated Ether permeation logic).

  • 3M Technical Data. (n.d.). Novec™ Engineered Fluids - Handling and Safety.[1] (Contextual reference for general HFE handling). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.